molecular formula C10H12O2S B8533426 5-Hydroxy-4,6,7-trimethyl-1,3-benzoxathiole

5-Hydroxy-4,6,7-trimethyl-1,3-benzoxathiole

Cat. No. B8533426
M. Wt: 196.27 g/mol
InChI Key: NKVJCXRRAWIBBG-UHFFFAOYSA-N
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Description

5-Hydroxy-4,6,7-trimethyl-1,3-benzoxathiole is a useful research compound. Its molecular formula is C10H12O2S and its molecular weight is 196.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

4,6,7-trimethyl-1,3-benzoxathiol-5-ol

InChI

InChI=1S/C10H12O2S/c1-5-6(2)9-10(13-4-12-9)7(3)8(5)11/h11H,4H2,1-3H3

InChI Key

NKVJCXRRAWIBBG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C(=C1O)C)SCO2)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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CCOC(C)Oc1c(C)c(C)c2c(c1C)SCO2
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Synthesis routes and methods II

Procedure details

5.0 g of 5-(1-ethoxyethoxy)-4,6,7-trimethyl-1,3-benzoxathiole (prepared as described in Example 63) were dissolved in 20 ml of methylene chloride, and 10 g of silica gel-60 (a product of Merck & Co., Inc.) and 1 ml of a 10% w/v aqueous solution of oxalic acid were added. The mixture was then reacted for 1.5 hours at room temperature, after which the silica gel was filtered off. The methylene chloride was then distilled from the solution to yield a crude product, which was extracted with benzene. The extract was dried over anhydrous sodium sulfate, and the benzene was distilled off to yield crude crystals, which were recrystallized from an approximately 10:1 by volume mixture of benzene and petroleum ether, to yield 2.8 g of the title compound, melting at 131°-132° C.
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5-(1-ethoxyethoxy)-4,6,7-trimethyl-1,3-benzoxathiole
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